molecular formula C18H22N2O3S B5726297 N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B5726297
M. Wt: 346.4 g/mol
InChI Key: APGWJOZDCZWLQP-UHFFFAOYSA-N
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Description

N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is an organic compound with a complex structure It is characterized by the presence of a benzyl group, dimethyl groups, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of benzylamine with dimethylamine in the presence of a suitable catalyst to form N-benzyl-N,N-dimethylamine. This intermediate is then reacted with glycine and a sulfonyl chloride derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzyl and dimethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-benzyl-N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-15-9-11-17(12-10-15)24(22,23)20(3)14-18(21)19(2)13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGWJOZDCZWLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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